Ethyl (3-(triethoxysilyl)propyl)carbamate
Overview
Description
Ethyl (3-(triethoxysilyl)propyl)carbamate, also known as ETC, is an organosilicon compound that is used as a cross-linking agent, a surfactant, and a coupling agent in various scientific applications. It is composed of a silyl group, an ethyl group, and a carbamate group. The silyl group is a functional group composed of three ethoxy groups and a silicon atom, while the carbamate group is a functional group composed of a carbonyl group and an amine group. ETC is a versatile compound due to its ability to form strong cross-links between organic and inorganic materials, as well as its surfactant and coupling agent properties.
Scientific Research Applications
Ethyl carbamate (EC), also known as urethane, is a common contaminant in fermented foods and beverages, and its carcinogenicity has been extensively studied. It has been classified as a group 2A carcinogen, "probably carcinogenic to humans," by the World Health Organization's International Agency for Research on Cancer (IARC) in 2007 (Baan et al., 2007).
Various methods have been developed for the rapid and accurate detection of EC in Chinese rice wine, such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography–mass spectrometry (GC-MS). This method is faster and more efficient than traditional methods (Jun Liu, Yan Xu, & Guang-ao Zhao, 2012).
The formation of EC can occur in ethanolic solutions containing proteins like bovine serum albumin or wheat gluten in the presence of copper. This suggests a chemical mechanism for EC formation in certain conditions (H. L. Riffkin, Robert Wilson, & T. Bringhurst, 1989).
Surface-enhanced Raman scattering (SERS) has been used for the quantitative detection of EC in alcoholic beverages. This method, using silver-coated gold nanoparticle colloids, shows potential for in-situ assessment and identification of EC in the alcoholic beverage industry (Danting Yang, Haibo Zhou, Y. Ying, R. Niessner, & C. Haisch, 2013).
Studies on the metabolism of EC in animals have provided insights into its potential carcinogenic mechanisms. This includes the formation of DNA adducts following the metabolic activation of EC, which could be a contributing factor to its carcinogenicity (M. Ribovich, J. Miller, E. Miller, & L. Timmins, 1982).
Strategies for preventing the accumulation of EC in alcoholic beverages have been explored, involving physical, chemical, enzymatic, and metabolic engineering technologies. This highlights the efforts to mitigate the health risks associated with EC in consumer products (Xinrui Zhao, G. Du, Huijun Zou, Jianwei Fu, Jingwen Zhou, & Jian Chen, 2013).
Mechanism of Action
Target of Action
Ethyl (3-(triethoxysilyl)propyl)carbamate is primarily used in the fabrication of hybrid micelles for drug delivery . The compound’s primary targets are the organic/inorganic hybrid nanovehicles, which are used to enhance the stability of drug delivery applications .
Mode of Action
The compound interacts with its targets through a process known as crosslinking . This process is based on triethoxysilyl functionality, which has been highlighted as the most frequently used strategy for producing crosslinked organic/inorganic hybrid nanovehicles . The compound’s interaction with its targets results in enhanced stability and permeability of the developed nanocarriers .
Biochemical Pathways
The compound affects the biochemical pathways related to the permeability of hybrid nanocontainers. The mainstream strategy to control the permeability of a hybrid nanocontainer is a modulation of its crosslinking degree via controlled living polymerization techniques . This compound allows for more precise engineering of the permeability of the hybrid nanocarriers at a molecular level .
Pharmacokinetics
The compound’s ability to enhance the permeability of hybrid nanocarriers suggests that it may have a significant impact on the bioavailability of drugs delivered using these nanocarriers .
Result of Action
The result of the compound’s action is the production of hybrid nanocarriers with enhanced permeability and stability . This leads to greater drug loading capacity and in vitro cytotoxicity of the nanocarriers . These effects are attributed to the enhanced permeability due to a lower crosslinking density without compromised micelle stability .
Action Environment
The action environment of the compound is within the hybrid nanocarriers used for drug delivery . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the properties of the drug being delivered and the specific conditions of the drug delivery application .
Safety and Hazards
Ethyl (3-(triethoxysilyl)propyl)carbamate is associated with risk phrases 36/37/38, which indicate that it may cause irritation to the eyes, respiratory system, and skin . Safety phrases 26-36/37/39 are recommended, which include avoiding contact with eyes and skin, and using suitable protective clothing .
Future Directions
properties
IUPAC Name |
ethyl N-(3-triethoxysilylpropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO5Si/c1-5-15-12(14)13-10-9-11-19(16-6-2,17-7-3)18-8-4/h5-11H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUXVDIFQSGECB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC[Si](OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044856 | |
Record name | Ethyl [3-(triethoxysilyl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
17945-05-0 | |
Record name | Ethyl 3-(triethoxysilyl)propylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17945-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3-(triethoxysilyl)propyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017945050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl [3-(triethoxysilyl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(triethoxysilyl)propylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL (3-(TRIETHOXYSILYL)PROPYL)CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9IL5991FC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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